Benzyl 2-cyclopropylacetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

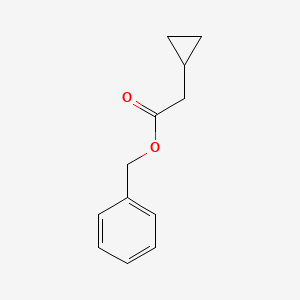

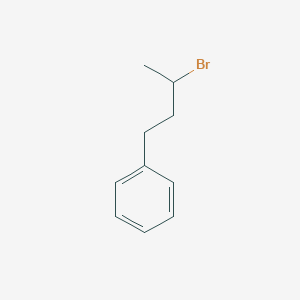

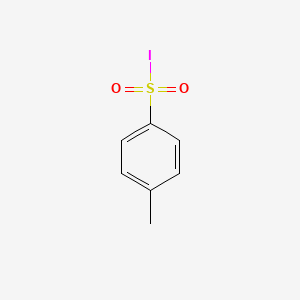

Benzyl 2-cyclopropylacetate (BCA) is a cyclic ester of benzyl alcohol and 2-cyclopropylacetic acid. It is a colorless, volatile liquid with a sweet, floral odor. Due to its relatively low boiling point, BCA is often used as a solvent in laboratory experiments. Its low toxicity and high solubility in water make it an ideal choice for a variety of applications, ranging from chemical synthesis to biochemical research.

Applications De Recherche Scientifique

Synthesis and Organic Chemistry

- Advanced Syntheses of Cyclopropylideneacetates: A study by Limbach, Dalai, and Meijere (2004) developed a reproducible and cost-effective method for preparing cyclopropylideneacetates, including benzyl cyclopropylideneacetate. This compound serves as a versatile multifunctional building block in organic synthesis (Limbach, Dalai, & Meijere, 2004).

Biochemical Studies

- Inhibition and Substrate Activity of Monoamine Oxidase: Research by Silverman and Zieske (1985) found that 1-benzylcyclopropylamine, a compound structurally related to benzyl 2-cyclopropylacetate, acts as a potent competitive reversible inhibitor of monoamine oxidase (MAO) and as a mechanism-based inactivator. This provides insight into the biochemical applications of related cyclopropylamines (Silverman & Zieske, 1985).

Mechanistic Studies in Enzymatic Reactions

- Cyclopropylamines as Inhibitors of Enzymes: Malcomson et al. (2015) explored cyclopropylamines, including those with structures similar to this compound, as inhibitors of monoamine oxidases and lysine-specific demethylase. This research is significant for understanding the mechanistic roles of such compounds in potential therapeutic applications (Malcomson et al., 2015).

Applications in Medicinal Chemistry

- Cyclopropyl Group Transfer in Medicinal Compounds: A study by Gagnon et al. (2007) demonstrated the direct transfer of cyclopropyl groups onto nitrogen atoms in various medicinal compounds, highlighting the significance of cyclopropyl structures, as found in this compound, in the pharmaceutical industry (Gagnon et al., 2007).

Drug Synthesis

- Palladium-Catalyzed Carbonylation in Drug Synthesis: Li, Wang, and Wu (2018) developed a method for the carbonylative transformation of benzyl amines using palladium as a catalyst. This process is relevant for the synthesis of compounds like this compound and highlights its potential use in drug synthesis (Li, Wang, & Wu, 2018).

Propriétés

IUPAC Name |

benzyl 2-cyclopropylacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c13-12(8-10-6-7-10)14-9-11-4-2-1-3-5-11/h1-5,10H,6-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKLVFPVAJRYENM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CC(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80454244 |

Source

|

| Record name | Phenylmethyl Cyclopropylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80454244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59698-18-9 |

Source

|

| Record name | Phenylmethyl Cyclopropylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80454244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3aR,4R,5R,6aS)-4-((S,E)-3-Hydroxyoct-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B1278829.png)

![1-Octanol, 8-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B1278842.png)